4-Oxo-1-(M-tolyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-1-(M-tolyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H16O3. It is a derivative of cyclohexanecarboxylic acid, where the cyclohexane ring is substituted with a 4-oxo group and a meta-tolyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-(M-tolyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and meta-tolyl derivatives.
Oxidation: The cyclohexane ring is oxidized to introduce the 4-oxo group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The meta-tolyl group is introduced through a Friedel-Crafts acylation reaction using meta-tolyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxo-1-(M-tolyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, introducing new functional groups to the meta-tolyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Meta-tolyl chloride, aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Functionalized meta-tolyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Oxo-1-(M-tolyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Oxo-1-(M-tolyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The 4-oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The meta-tolyl group may enhance the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
- 4-Oxo-1-(o-tolyl)cyclohexanecarboxylic acid
- 4-Oxo-1-(p-tolyl)cyclohexanecarboxylic acid
- Cyclohexanecarboxylic acid derivatives
Comparison: 4-Oxo-1-(M-tolyl)cyclohexanecarboxylic acid is unique due to the specific positioning of the meta-tolyl group, which can influence its chemical reactivity and biological activity. Compared to its ortho and para isomers, the meta isomer may exhibit different steric and electronic effects, leading to distinct properties and applications .
Eigenschaften
CAS-Nummer |
887978-60-1 |
---|---|
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
1-(3-methylphenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c1-10-3-2-4-11(9-10)14(13(16)17)7-5-12(15)6-8-14/h2-4,9H,5-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
IXZUXVPCOOHVAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2(CCC(=O)CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.